Wild‑type HIV‑1 protease inhibition: HIV‑1 protease‑IN‑9 vs. darunavir (cross‑study comparison)
HIV-1 protease-IN-9 inhibits wild‑type HIV-1 protease with an IC50 of 2.8 nM in a fluorogenic peptide cleavage assay (substrate: H2N‑VSQNYPIVQ‑NH2, 37 °C, pH 5.5) [1]. Under similar assay conditions (same substrate, temperature, pH), the marketed inhibitor darunavir shows an IC50 of 1.5 nM [2]. The quantified difference is a 1.9‑fold lower potency for HIV-1 protease-IN-9 relative to darunavir.
| Evidence Dimension | Enzymatic IC50 (wild‑type HIV-1 protease) |
|---|---|
| Target Compound Data | 2.8 nM |
| Comparator Or Baseline | Darunavir: 1.5 nM |
| Quantified Difference | 1.9‑fold (target compound less potent) |
| Conditions | Fluorogenic peptide cleavage assay, substrate H2N‑VSQNYPIVQ‑NH2, 37 °C, pH 5.5, wild‑type protease |
Why This Matters
For procurement decisions, darunavir offers superior wild‑type potency, but HIV‑1 protease‑IN‑9 may still be suitable for specific resistant mutant screening where darunavir is over‑optimized.
- [1] Patent: WO2020150014A1. HIV-1 protease inhibitors with novel scaffold. Applicant: Shanghai Institute of Materia Medica. Published 2020-07-23. Example 9 (HIV-1 protease-IN-9) Table 2. View Source
- [2] Koh Y, Nakata H, Maeda K, et al. Novel bis-tetrahydrofuranylurethane-containing nonpeptidic protease inhibitor (PI) UIC-94017 (TMC114) with potent activity against multi-PI-resistant HIV-1 in vitro. Antimicrob Agents Chemother. 2003;47(10):3123-3129. doi:10.1128/AAC.47.10.3123-3129.2003 View Source
